Product packaging for 6,10,14-Trimethylpentadecan-2-ol(Cat. No.:CAS No. 69729-17-5)

6,10,14-Trimethylpentadecan-2-ol

Cat. No.: B1204099
CAS No.: 69729-17-5
M. Wt: 270.5 g/mol
InChI Key: HTUZNQGPJMIELO-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Alcohols and Isoprenoid Derivatives

6,10,14-Trimethylpentadecan-2-ol is classified as a branched-chain fatty alcohol. This classification is due to the methyl groups branching off from the main fifteen-carbon chain. Its structure is also related to isoprenoids, a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. The backbone of this compound is a saturated derivative of the diterpenoid alcohol phytol (B49457).

Isoprenoids are fundamental to the biology of most organisms, contributing to everything from cell membrane structure to signaling molecules. The structural similarity of this compound to these vital compounds underscores its biological relevance. Its related ketone, 6,10,14-trimethylpentadecan-2-one (B131137) (also known as hexahydrofarnesylacetone), is classified as a sesquiterpenoid, which are terpenes with three consecutive isoprene units. foodb.ca

Overview of its Academic Research Significance in Natural Systems

Academic research has identified this compound and its corresponding ketone in a variety of natural systems, where they play significant roles.

One of the most well-documented roles of this compound is in insect chemical communication. For instance, it has been identified as a component of the male sex pheromone in the rice moth, Corcyra cephalonica. thegoodscentscompany.com In the bumblebee parasite Aphomia sociella, the alcohol and its ketone form are present in sex-specific quantities. The female produces an aphrodisiac pheromone where this compound is the major component, which initiates courtship behavior in males. researchgate.net

Furthermore, stereoisomeric analysis of wing extracts from 17 species of the African butterfly genus Bicyclus revealed the presence of this compound and its ketone. nih.gov Specifically, seven of these butterfly species were found to contain the (2R,6R,10R)-configuration of the alcohol. nih.gov This specificity in stereoisomerism is crucial for the targeted attraction of the correct species, a common theme in pheromone chemistry.

The compound and its ketone have also been found in plants. For example, 6,10,14-trimethyl-2-pentadecanol has been found in the oil of Herniaria incana. flavscents.com The related ketone is found in several food items, including sweet basil, common oregano, and wild celery, making it a potential biomarker for the consumption of these foods. foodb.ca

The table below summarizes some of the key research findings related to this compound and its ketone in natural systems.

OrganismCompoundBiological Significance
Rice Moth (Corcyra cephalonica)This compoundComponent of male sex pheromone thegoodscentscompany.com
Bumblebee Parasite (Aphomia sociella)This compoundMajor component of female aphrodisiac pheromone researchgate.net
African Bicyclus ButterfliesThis compound and its ketoneFound in wing extracts, with specific stereoisomers present in different species nih.gov
Orchid Bees (Euglossa spp.)(6R, 10R)-6,10,14-Trimethylpentadecan-2-oneMajor component in tibial fragrances of males, attracting males of several species researchgate.net
Herniaria incana6,10,14-trimethyl-2-pentadecanolComponent of the plant's oil flavscents.com

Historical Perspective of its Discovery and Initial Biological Associations

The discovery of this compound and its related ketone, often referred to by the common names phytone or hexahydrofarnesyl acetone, is closely linked to the study of phytol. Phytol is a diterpene alcohol that is an integral part of the chlorophyll (B73375) molecule. The degradation of chlorophyll and phytol can lead to the formation of these C18 isoprenoid compounds.

Historically, the ketone 6,10,14-trimethylpentadecan-2-one was recognized as a key intermediate in the synthesis of vitamins E and K. google.com The optically active natural (6R, 10R)-phyton is utilized in the synthesis of specific forms of these vitamins. google.com

The initial biological associations were therefore tied to its role as a building block in the synthesis of essential vitamins. Later research, as detailed in the previous section, uncovered its more direct roles in chemical ecology, particularly as a pheromone in various insect species. This shift in understanding from a synthetic intermediate to a behaviorally active compound in its own right highlights the evolving nature of research in chemical biology. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in identifying and quantifying these compounds in minute amounts from natural sources, leading to a deeper appreciation of their diverse biological functions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O B1204099 6,10,14-Trimethylpentadecan-2-ol CAS No. 69729-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69729-17-5

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

6,10,14-trimethylpentadecan-2-ol

InChI

InChI=1S/C18H38O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-19H,6-14H2,1-5H3

InChI Key

HTUZNQGPJMIELO-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)O

Synonyms

6,10,14-trimethylpentadecan-2-ol

Origin of Product

United States

Natural Occurrence and Biological Distribution of 6,10,14 Trimethylpentadecan 2 Ol

Presence in Insect Systems

In the insect world, 6,10,14-trimethylpentadecan-2-ol and its ketone derivative are notable for their role as semiochemicals, particularly as pheromones. Their presence has been documented in several insect orders, with extensive research conducted on species within Lepidoptera and Hymenoptera.

Within the order Lepidoptera, which includes butterflies and moths, this compound has been identified as a key component of pheromones in several species.

In a study of 17 species of African Bicyclus butterflies, the stereoisomeric composition of this compound and its corresponding ketone was analyzed from wing extracts. medchemexpress.com The research revealed that seven of the species contained the (2R,6R,10R)-stereoisomer of the alcohol. medchemexpress.com The quantities of these compounds in the wing extracts were found to vary from 5 to 900 nanograms per sample for each species. medchemexpress.com

The rice moth, Corcyra cephalonica, utilizes the (2R,6R,10R)-stereoisomer of this compound as a sex pheromone. researchgate.netnih.gov

In the bumblebee wax moth, Aphomia sociella, both this compound and its ketone form are present in the pheromones of both sexes, but in different, sex-specific amounts. pharmaffiliates.com The female's aphrodisiac pheromone is primarily composed of the alcohol, with only trace amounts of the ketone. pharmaffiliates.com Conversely, the male's sex pheromone contains the ketone as a minor component with only traces of the alcohol. pharmaffiliates.com

Table 1: Presence of this compound in Lepidopteran Species

Species Common Name Compound Form Stereoisomer Function Reference
Bicyclus anynana and other Bicyclus species Squinting Bush Brown Alcohol and Ketone (2R,6R,10R)-alcohol; (6R,10R)-ketone Semiochemical medchemexpress.com
Corcyra cephalonica Rice Moth Alcohol (2R,6R,10R) Sex Pheromone researchgate.netnih.gov

In the order Hymenoptera, which includes bees, wasps, and ants, the related ketone, 6,10,14-trimethylpentadecan-2-one (B131137), has been notably identified in male orchid bees of the genus Euglossa. researchgate.net This compound is a major component of the tibial fragrances that these male bees collect from various sources and store. researchgate.net Specifically, the (6R, 10R)-enantiomer has been identified and has been shown to be behaviorally active, attracting males of several Euglossa species. pharmaffiliates.comresearchgate.net

Table 2: Presence of related Ketone in Hymenopteran Species

Species Common Name Compound Form Stereoisomer Function Reference

While detailed studies have focused on Lepidoptera and Hymenoptera, the ketone form, 6,10,14-trimethylpentadecan-2-one, has been reported in other organisms, suggesting a broader distribution within the phylum Arthropoda. nih.gov However, specific examples in other arthropod classes are not as well-documented in readily available literature.

Occurrence in Plant Kingdom

The presence of this compound and its ketone is not limited to the animal kingdom. These compounds are also found as constituents of essential oils and volatile emissions from various plants.

Analyses of essential oils from certain terrestrial plants have revealed the presence of 6,10,14-trimethylpentadecan-2-one.

The essential oil of Herniaria incana, a flowering plant in the family Caryophyllaceae, has been found to contain hexahydrofarnesyl acetone, with one analysis of oil from Greece reporting a concentration of 37.60%. researchgate.net

The essential oil of stinging nettle (Urtica dioica) has also been shown to contain hexahydrofarnesyl acetone. nih.govresearchgate.net The concentration of this compound can vary significantly, with one study reporting it as 3.0% of the essential oil, while another investigation of a specific chemotype found it to be a major component at 31.2%. nih.gov

Table 3: Presence of related Ketone in Terrestrial Flora

Species Common Name Compound Form Concentration in Essential Oil Reference
Herniaria incana Rupturewort Ketone 37.60% researchgate.net

The Mediterranean seagrass Posidonia oceanica is a marine flowering plant whose chemical composition, particularly its lipids and phenolic compounds, has been the subject of scientific investigation. fao.orgnih.govresearchgate.netnih.govuniba.it While these studies provide detailed information on various fatty acids and other metabolites, the presence of this compound or its ketone has not been reported in the existing literature covering the phytochemical analysis of this species. fao.orgnih.govresearchgate.netnih.govuniba.it

Detection in Environmental Matrices

The isoprenoid alcohol this compound, along with its corresponding ketone, is a compound of significant interest in environmental science due to its origins from the degradation of ubiquitous natural products. Its presence in various environmental settings serves as a biomarker for specific biological and chemical processes.

Marine Sediments and Aquatic Environments

This compound and its closely related ketone, 6,10,14-trimethylpentadecan-2-one, are found in marine and aquatic environments, typically originating from biological sources. The ketone, also known as hexahydrofarnesyl acetone, is recognized for its toxicity to aquatic life, indicating its presence and interaction within these ecosystems. nih.gov

Research has identified the presence of these compounds in marine sediments. For instance, a denitrifying bacterium, Marinobacter sp. strain CAB, isolated from marine sediments, has been shown to efficiently degrade 6,10,14-trimethylpentadecan-2-one under both aerobic and denitrifying conditions. researchgate.net The metabolic pathways of such bacteria are crucial for the transformation and cycling of isoprenoid compounds in the marine environment. The biodegradation of the related isoprenoid hydrocarbon phytane (B1196419) (2,6,10,14-tetramethylhexadecane) by Mycobacterium ratisbonense has been observed to produce alcohol metabolites, including 2,6,10,14-tetramethylhexadecan-1-ol (B1208005) and 3,7,11,15-tetramethylhexadecan-2-ol, further highlighting the role of microbial action in producing long-chain isoprenoid alcohols in sediments. oup.com

The table below summarizes key findings regarding the detection and transformation of related isoprenoid compounds in marine environments.

Compound/OrganismEnvironmentFindingReference
Marinobacter sp. strain CABMarine SedimentsDegrades 6,10,14-trimethylpentadecan-2-one under aerobic and denitrifying conditions. researchgate.net
Mycobacterium ratisbonenseGeneralDegrades phytane, producing isoprenoid alcohol metabolites. oup.com
6,10,14-Trimethylpentadecan-2-oneAquatic EnvironmentClassified as very toxic to aquatic life, implying its environmental presence. nih.gov

Linkages to Phytol (B49457) and Chlorophyll (B73375) Degradation Products

The presence of this compound and its ketone counterpart in the environment is intrinsically linked to the degradation of chlorophyll, the primary photosynthetic pigment in phytoplankton and plants. geologyscience.ruresearchgate.net The phytyl side chain of chlorophyll is a C20 isoprenoid alcohol known as phytol.

In aquatic systems, the degradation of chlorophyll-a is a common process. geologyscience.ru Events such as herbivorous grazing on phytoplankton or phytoplankton senescence lead to the hydrolysis of chlorophyll-a, releasing free phytol. geologyscience.ruelsevierpure.com This free phytol can then undergo further transformations in the water column and, more significantly, in the sediments. geologyscience.ru

Scientific studies have demonstrated that phytol is a direct precursor to 6,10,14-trimethylpentadecan-2-one. For example, the optically active (6R,10R)-6,10,14-trimethylpentadecan-2-one can be synthesized in a laboratory setting via the ozonolysis of phytol that has been isolated from plant chlorophyll. google.com This chemical conversion mirrors the natural diagenetic processes that occur in sediments, where phytol released from chlorophyll is transformed into various smaller isoprenoid compounds, including the C18 ketone. The subsequent reduction of this ketone can then yield this compound. Therefore, the detection of this compound in environmental samples serves as a robust biomarker for the degradation of chlorophyll-derived organic matter. geologyscience.ru

The degradation pathway from chlorophyll to these isoprenoid compounds is outlined in the table below.

PrecursorDegradation ProcessProductReference
Chlorophyll-aHydrolysis (e.g., grazing, senescence)Phytol geologyscience.ru
PhytolOzonolysis / Diagenesis6,10,14-Trimethylpentadecan-2-one google.com
6,10,14-Trimethylpentadecan-2-oneReductionThis compound nih.gov

Biosynthesis and Metabolic Pathways of 6,10,14 Trimethylpentadecan 2 Ol

Proposed Biosynthetic Routes from Isoprenoid Precursors

The formation of 6,10,14-trimethylpentadecan-2-ol is not a direct, primary biosynthetic event but rather the result of the breakdown of more complex isoprenoids, particularly those derived from the phytyl side chain of chlorophyll (B73375).

The principal biosynthetic precursor to this compound is phytol (B49457), the C20 diterpene alcohol that forms the side chain of chlorophyll molecules. In the marine environment, the degradation of phytoplankton-derived chlorophyll releases phytol. This free phytol is then transformed into the ketone 6,10,14-trimethylpentadecan-2-one (B131137) (also known as hexahydrofarnesylacetone) through processes such as photosensitized oxidation and aerobic bacterial degradation.

Subsequently, this compound is formed through the microbial reduction of this ketone. Studies on marine bacteria have identified this compound as a direct metabolite during the degradation of 6,10,14-trimethylpentadecan-2-one, confirming this sequential pathway. nih.gov Therefore, the route is established as:

Chlorophyll → Phytol → 6,10,14-Trimethylpentadecan-2-one → this compound

Farnesol (B120207), a C15 sesquiterpenoid alcohol, is a fundamental building block in the biosynthesis of numerous isoprenoids. While this compound and its ketone precursor are structurally related to farnesol derivatives (the ketone is also called hexahydrofarnesylacetone), a direct biosynthetic pathway from farnesol in organisms is not well-established in scientific literature. Farnesol has been successfully used as a starting material for the chemical synthesis of this compound and its corresponding ketone. google.comgoogleapis.com Some marine bacteria, like Marinobacter species, can utilize farnesol as a carbon source for creating other molecules like isoprenoid wax esters. nih.gov However, this does not represent a direct biosynthetic conversion to this compound. Studies on Pseudomonas species have shown that while they can metabolize some acyclic isoprenoids, they exhibit limited to no growth on C15 isoprenols like farnesol. nih.gov

Biotransformation and Degradation in Microbial Systems

Once formed, this compound and its ketone precursor are utilized by a range of microorganisms as carbon sources. This biodegradation occurs under both oxygen-rich and oxygen-depleted conditions and involves various bacterial species.

Aerobic degradation is a significant fate for isoprenoid compounds in the marine environment. The genus Marinobacter, in particular, is well-documented for its ability to metabolize these molecules. Marinobacter sp. strain CAB has been shown to efficiently degrade 6,10,14-trimethylpentadecan-2-one under aerobic conditions. nih.govresearchgate.netnih.gov Several species within this genus can use isoprenoids like phytol and 6,10,14-trimethylpentadecan-2-one as their sole source of carbon. researchgate.net

Bacteria from the genus Acinetobacter are known for their metabolic versatility and strict aerobic nature, capable of degrading a wide array of organic compounds, including various pollutants. semanticscholar.org While their general capacity for hydrocarbon degradation is established, specific studies detailing the metabolism of this compound are limited. Similarly, various Pseudomonas species are capable of degrading acyclic isoprenoids, although research has often focused on smaller C10 molecules with less success reported for larger C15 and C20 compounds. nih.govnih.govbohrium.com

The degradation of this compound and its ketone is not limited to oxygenated environments. In anoxic marine sediments, anaerobic pathways are critical.

Denitrifying Bacteria: Marinobacter sp. strain CAB is a facultative anaerobe capable of using nitrate (B79036) as a terminal electron acceptor. It has been demonstrated to efficiently degrade 6,10,14-trimethylpentadecan-2-one under denitrifying (anaerobic) conditions, linking the turnover of this isoprenoid to the nitrogen cycle. nih.govresearchgate.net Pseudomonas nautica has also been noted as a denitrifying marine bacterium. nih.gov

Sulfate-Reducing Microorganisms: In environments where sulfate (B86663) is abundant, such as anoxic marine sediments, sulfate reduction is a key metabolic process. Research has shown that 6,10,14-trimethylpentadecan-2-one can be degraded by microbial enrichment cultures under sulfate-reducing conditions. asm.org This demonstrates that sulfate-reducing bacteria can utilize this isoprenoid ketone as a carbon source, linking its degradation to the sulfur cycle. While the direct degradation of the alcohol (this compound) by these organisms has not been as extensively studied, the degradation of its immediate precursor highlights an important anaerobic fate.

The microbial breakdown of 6,10,14-trimethylpentadecan-2-one results in a series of smaller molecules. As mentioned, the alcohol this compound is itself a key initial metabolite formed by the reduction of the ketone. nih.gov Further degradation by Marinobacter sp. strain CAB proceeds through various proposed pathways, yielding several identified intermediates. nih.gov

These metabolites include:

4,8,12-trimethyl-tridecan-1-ol

4,8,12-trimethyltridecanal

4,8,12-trimethyltridecanoic acid

Z-3,7-dimethylocten-2-oic acid

Z-3,7,11-trimethyldodecen-2-oic acid

The identification of these compounds indicates that the degradation likely involves terminal oxidation and subsequent beta-oxidation, progressively shortening the carbon chain. nih.gov

Enzymatic Activities and Mechanisms of Transformation

The biosynthesis of this compound is closely linked to the microbial degradation of phytol. nih.govasm.org Both aerobic and denitrifying bacterial communities isolated from marine sediments have been shown to efficiently metabolize (E)-phytol. nih.govasm.orgresearchgate.net The initial step in both aerobic and anaerobic degradation pathways involves the transient formation of (E)-phytenal. nih.govresearchgate.net

This intermediate, (E)-phytenal, can then be abiotically converted to 6,10,14-trimethylpentadecan-2-one. nih.govresearchgate.net The stability of (E)-phytenal is temperature-dependent; at lower temperatures, it is more stable, leading to a metabolic pathway that proceeds primarily via (E)-phytenic acid. nih.govresearchgate.net However, the formation of 6,10,14-trimethylpentadecan-2-one is a key step in the pathway that can ultimately lead to this compound.

The degradation of phytol has been observed in various marine bacteria. Some strains are capable of oxidizing phytol to phytenic acid but cannot degrade it further. nih.govasm.org Other isolates can convert phytol into a variety of saturated isoprenoid acids. nih.govasm.org Denitrifying bacteria appear to play a crucial role in the mineralization of (E)-phytol, even in environments with low nitrate concentrations like marine sediments. asm.orgresearchgate.net Their metabolic activity involves alternating β-decarboxymethylation and β-oxidation reaction sequences. asm.orgresearchgate.net

Table 2: Key Intermediates in the Microbial Degradation of (E)-Phytol

Precursor Intermediate(s) Subsequent Product(s)
(E)-Phytol (E)-Phytenal 6,10,14-Trimethylpentadecan-2-one, (E)-Phytenic acid

Stereochemical Investigations of 6,10,14 Trimethylpentadecan 2 Ol

Importance of Stereoisomerism in Biological Recognition and Activity

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is of paramount importance in biological systems. solubilityofthings.com Biological macromolecules such as proteins (including enzymes and receptors) and nucleic acids are themselves chiral. libretexts.org This inherent chirality means that they can differentiate between the stereoisomers of other molecules, much like a hand fits into a specific glove. libretexts.org

This stereospecificity dictates the nature and efficacy of biological interactions. solubilityofthings.com For a molecule to elicit a biological response, it must bind to a specific receptor or enzyme active site. The three-dimensional structure of both the molecule (ligand) and the binding site determines the strength and type of interaction. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different biological activities. libretexts.orgbartleby.com One enantiomer might be a potent therapeutic agent, while its counterpart could be inactive or even toxic. patsnap.com A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness, and the other caused severe birth defects. bartleby.compatsnap.com

In the context of chemical ecology, stereoisomerism is critical for the specificity of pheromones and other semiochemicals. libretexts.org Insects, for instance, often use specific stereoisomers of a compound for communication, and the presence of other isomers can be ineffective or even inhibitory. libretexts.org The distinct smells of (R)-carvone (spearmint) and (S)-carvone (caraway) are a direct result of how these enantiomers interact differently with olfactory receptors in the nose. libretexts.org Therefore, understanding the precise stereochemistry of a natural product like 6,10,14-trimethylpentadecan-2-ol is fundamental to elucidating its biological role and activity. solubilityofthings.comlibretexts.org

Determination of Absolute Configuration

Determining the exact three-dimensional arrangement of atoms, or absolute configuration, of each chiral center in this compound is essential for understanding its biological function. This is achieved through specialized analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. nih.gov However, standard GC columns cannot separate enantiomers. To analyze the stereoisomers of this compound, chiral-phase gas chromatography is employed. nih.gov This involves using a capillary column with a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, allowing for their separation. gcms.czchromatographyonline.com

To enhance volatility and improve separation, the alcohol group of this compound is often derivatized with a chiral reagent. nih.gov This process converts the enantiomers into diastereomers, which have different physical properties and are more easily separated on a standard GC column. Common derivatizing agents for alcohols include (R)-trans-chrysanthemoyl chloride and (S)-2-acetoxypropionyl chloride. nih.gov The resulting diastereomeric esters can then be analyzed by GC-MS, where each peak corresponds to a specific stereoisomer. nih.gov

In some cases, the related ketone, 6,10,14-trimethylpentadecan-2-one (B131137), is found alongside the alcohol. nih.gov For stereochemical analysis, the ketone is first reduced to the corresponding alcohol before proceeding with the derivatization and GC-MS analysis. nih.gov

To confidently assign the absolute configuration to the peaks observed in the GC-MS analysis of a natural extract, it is crucial to compare them with known standards. nih.govresearchgate.net This involves the chemical synthesis of specific stereoisomers of this compound with a defined absolute configuration. nih.govlu.se

Asymmetric synthesis strategies are employed to create reference mixtures containing a known composition of several, or even all eight, possible stereoisomers. nih.gov For example, a reference mixture of (2R/S,6S,10R)-6,10,14-trimethylpentadecan-2-ol has been synthesized for this purpose. nih.govlu.se By derivatizing these synthetic standards in the same manner as the natural extract and running them on the same GC-MS system, the retention time of each stereoisomer can be determined. nih.gov This allows for the unambiguous identification of the stereoisomers present in the biological sample and the determination of their absolute configurations. nih.govresearchgate.net

Natural Stereoisomeric Abundance and Ratios in Biological Extracts

The stereoisomeric composition of this compound varies significantly depending on the biological source, highlighting the specificity of biosynthetic pathways.

In a study of 17 species of African Bicyclus butterflies, gas chromatography and mass spectrometry were used to determine the stereoisomeric compositions of this compound and its corresponding ketone in wing extracts. nih.gov The results showed a high degree of stereospecificity. Seven of the butterfly species were found to contain the (2R,6R,10R)-stereoisomer of the alcohol. nih.gov In nine other species, the corresponding ketone, 6,10,14-trimethylpentadecan-2-one, was present with the (6R,10R)-configuration. nih.gov Notably, no other stereoisomers of either the alcohol or the ketone were detected in these extracts. nih.govlu.se The quantities of these compounds in the wing extracts ranged from 5 to 900 nanograms per sample for each species. nih.gov

Similarly, in the aphrodisiac pheromone of the female wax moth, Achroia sociella, this compound is the major component. researchgate.net Analysis of this pheromone revealed the absolute configuration to be (2R,6R,10R). researchgate.net In contrast, the male sex pheromone of this species contains the corresponding ketone, 6,10,14-trimethylpentadecan-2-one, with a (6R,10R) configuration as a minor component. researchgate.net

The table below summarizes the observed natural stereoisomeric abundance in these insect species.

SpeciesCompoundDetected Stereoisomer(s)
Bicyclus butterflies (7 species)This compound(2R,6R,10R)
Bicyclus butterflies (9 species)6,10,14-Trimethylpentadecan-2-one(6R,10R)
Achroia sociella (female)This compound(2R,6R,10R)
Achroia sociella (male)6,10,14-Trimethylpentadecan-2-one(6R,10R)

Structure-Activity Relationship Studies Concerning Specific Stereoisomers in Non-Human Systems

The biological activity of this compound and its related ketone is highly dependent on their stereochemistry, as demonstrated by studies in non-human systems, particularly insects.

In the wax moth, Achroia sociella, electrophysiological experiments, which measure the response of the insect's antennae to chemical stimuli, have shown that both sexes can perceive this compound and its corresponding ketone. researchgate.net Crucially, these experiments revealed that the synthetic standards of the naturally produced stereoisomers, (2R,6R,10R)-6,10,14-trimethylpentadecan-2-ol and (6R,10R)-6,10,14-trimethylpentadecan-2-one, elicited significantly higher responses from the moth's antennae compared to mixtures containing all possible stereoisomers. researchgate.net This indicates a clear structure-activity relationship where the specific natural stereoisomer is the most biologically active form for chemoreception in this species.

Further evidence of stereoisomer-specific activity comes from studies on euglossine bees. researchgate.net Research has shown that these bees exhibit enantiomer-specific behavioral responses to 6,10,14-trimethylpentadecan-2-one. This demonstrates that the bees can distinguish between different stereoisomers and that these isomers trigger different behaviors.

The table below outlines the relationship between specific stereoisomers and their observed biological activity in these insect systems.

OrganismCompoundStereoisomerObserved Activity
Achroia sociella (Wax Moth)This compound(2R,6R,10R)Higher electrophysiological response in both sexes compared to other stereoisomers. researchgate.net
Achroia sociella (Wax Moth)6,10,14-Trimethylpentadecan-2-one(6R,10R)Higher electrophysiological response in both sexes compared to other stereoisomers. researchgate.net
Euglossine Bees6,10,14-Trimethylpentadecan-2-oneNot specifiedEnantiomer-specific behavioral activity. researchgate.net

These findings underscore the principle that the precise three-dimensional structure of semiochemicals like this compound is critical for their recognition by biological receptors and for eliciting specific physiological and behavioral responses in non-human systems.

Synthetic Approaches to 6,10,14 Trimethylpentadecan 2 Ol and Its Analogs

Total Chemical Synthesis Strategies

Total chemical synthesis provides a versatile platform for constructing the carbon skeleton of 6,10,14-trimethylpentadecan-2-ol from simple, readily available starting materials. These strategies can be broadly categorized into methods that produce a mixture of all possible stereoisomers (racemic synthesis) and those that are designed to yield specific, individual stereoisomers (asymmetric synthesis).

Racemic Mixture Synthesis

The synthesis of a racemic mixture of this compound typically involves the construction of the C18 carbon chain through sequential coupling reactions, followed by the introduction of the hydroxyl group at the C-2 position. A common precursor for this synthesis is 6,10,14-trimethylpentadecan-2-one (B131137) (hexahydrofarnesyl acetone), which can be readily reduced to the corresponding alcohol. nist.govnist.govnih.gov The ketone itself can be synthesized from precursors like farnesol (B120207) or nerolidol (B1678203) through hydrogenation to saturate the double bonds.

Asymmetric Synthesis of Specific Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for studying the biological activity and stereochemical composition of this compound in natural sources. A notable asymmetric synthesis was developed to create a reference mixture of (2R/S, 6S, 10R)-6,10,14-trimethylpentadecan-2-ol, which contains a known composition of eight different stereoisomers. nih.goviitkgp.ac.in This approach allows for the precise identification and quantification of individual stereoisomers in complex biological samples, such as insect wing extracts. nih.goviitkgp.ac.in These syntheses often employ chiral building blocks and stereoselective reactions to control the configuration at the three stereocenters (C-2, C-6, and C-10).

Key Reaction Steps and Intermediate Compounds

Several key chemical reactions are instrumental in the total synthesis of this compound and its ketone precursor.

Wittig Reaction : This reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com It can be employed to build segments of the carbon chain before subsequent hydrogenation.

Hydrogenation : Catalytic hydrogenation is used to reduce carbon-carbon double bonds in precursors like farnesol or nerolidol, leading to the saturated carbon skeleton of 6,10,14-trimethylpentadecan-2-one.

Oxidation : Oxidation reactions can be used to convert an appropriate precursor into the ketone, 6,10,14-trimethylpentadecan-2-one.

Grignard Coupling : Grignard reagents can be utilized to form carbon-carbon bonds, assembling the isoprenoid chain from smaller fragments.

A common intermediate in many synthetic routes is 6,10,14-trimethylpentadecan-2-one , also known as hexahydrofarnesyl acetone. nist.govnih.gov This ketone can then be reduced to this compound using standard reducing agents.

Chemoenzymatic Synthetic Methods

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical reactions to synthesize specific stereoisomers. Lipases are particularly useful in these methods for their ability to catalyze enantioselective reactions. nih.gov For instance, a lipase-catalyzed enantioselective acetylation of a racemic alcohol can be a key step in resolving enantiomers, ultimately leading to the production of enantiomerically pure test compounds. nih.gov This strategy offers a greener and more efficient alternative to purely chemical asymmetric syntheses. Alcohol acyltransferases (AATs) also represent a promising class of enzymes for the biosynthesis of esters, which could be adapted for the synthesis of derivatives of this compound. nih.gov

Semi-synthetic Routes from Natural Precursors

Semi-synthetic methods leverage the readily available carbon skeleton of natural products. A significant example is the use of chlorophyll-derived phytol (B49457). Ozonolysis of the phytol extracted from plant sources, such as nettle leaves, can be employed to cleave the double bond and produce (6R,10R)-6,10,14-trimethylpentadecan-2-one (phytone). google.com This method avoids the complex steps of total synthesis by utilizing a naturally occurring precursor with the desired stereochemistry at two of the chiral centers. google.com

Derivatization Methods for Analytical Characterization

For the analytical separation and identification of stereoisomers of this compound, especially in trace amounts from biological samples, derivatization is often necessary. This involves converting the alcohol into an ester derivative, which enhances its volatility and allows for better separation by gas chromatography (GC).

Two common types of derivatizing agents are:

Acetyloxypropionyl Esters : The alcohol can be converted to (S)-2-acetoxypropionyl esters for stereoisomeric analysis. nih.gov

Chrysanthemoyl Esters : Reaction with (R)-trans-chrysanthemoyl chloride produces the corresponding chrysanthemoyl esters. nih.goviitkgp.ac.in These derivatives are particularly useful for correlating GC peaks to specific stereoisomers when analyzing complex mixtures. nih.goviitkgp.ac.in

The general procedure for forming these esters involves reacting the alcohol with the corresponding acid chloride in the presence of a base like pyridine. asianpubs.org

Table of Derivatization Reactions:

Derivative Reagent Purpose
(S)-2-Acetoxypropionyl Ester (S)-2-Acetoxypropionyl chloride Stereoisomeric analysis by GC

Future Research Trajectories and Applications in Biological Contexts

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthetic pathway to 6,10,14-trimethylpentadecan-2-ol is primarily understood as a product of the degradation of phytol (B49457). In many organisms, the initial step involves the oxidation of phytol to produce 6,10,14-trimethylpentadecan-2-one (B131137) (also known as hexahydrofarnesyl acetone). This ketone can then be reduced to the alcohol this compound.

Future research is focused on identifying the specific enzymes responsible for these transformations in various organisms. While the general pathway is inferred, the novel oxidases, reductases, and associated cofactors that mediate these steps in different species remain largely uncharacterized. For instance, methods for preparing the related ketone, (6R, 10R)-6,10,14-trimethylpentadecan-2-one, have been developed through the ozonolysis of chlorophyll (B73375) extracted from plants like dioecious nettle (Urtica dioica). google.com This highlights the potential for both biological and synthetic routes derived from natural precursors. Elucidating these enzymatic pathways could enable the biotechnological production of specific stereoisomers for targeted applications.

Discovery of Additional Biological Functions and Ecological Interactions

This compound and its ketone counterpart play significant roles in chemical communication. Research has identified these compounds as crucial components of pheromone blends and floral scents.

In the insect world, specific stereoisomers of this compound function as sex attractants. For example, it has been identified in the wing extracts of numerous African Bicyclus butterfly species. nih.gov In these butterflies, the (2R,6R,10R) configuration of the alcohol is a common component of the male pheromone bouquet, indicating a conserved role in mating behavior across related species. nih.gov Similarly, the ketone form is a dominant and behaviorally active compound in the fragrances of male orchid bees. researchgate.net

The compound also mediates plant-insect interactions. The (6R, 10R)-enantiomer of the corresponding ketone has been identified in the floral volatiles of Lithophragma species. These volatiles are detected by their specialist pollinators, Greya politella moths, suggesting a role in host-plant recognition. researchgate.net The presence of this compound in various plants, such as Leea guineensis and Pinellia ternata, suggests a widespread, though not fully understood, ecological function. nih.gov

Future investigations will likely uncover more nuanced roles for this compound, including its potential function as a defense compound, an indicator of host suitability, or a signal in more complex multi-trophic interactions.

Development of Advanced Chiral Separation and Analytical Methods

The biological activity of this compound is highly dependent on its stereochemistry. The molecule has three chiral centers, leading to eight possible stereoisomers. Consequently, the development of precise analytical methods to separate and identify these isomers is critical for research.

Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for stereoisomeric analysis. nih.gov To achieve separation of the enantiomers, the alcohol is typically derivatized with a chiral reagent. Common derivatization agents include (R)-trans-chrysanthemoyl esters and (S)-2-acetoxypropionyl esters. nih.govresearchgate.net These methods allow for the correlation of specific GC peaks with the absolute configuration of the isomers present in natural extracts. nih.gov A novel asymmetric synthesis has been developed to create a reference mixture of the eight stereoisomers, which is essential for accurate identification. nih.gov

Table 1: Analytical Methods for Stereoisomeric Analysis of this compound
TechniqueDerivatization AgentApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)(R)-trans-chrysanthemoyl estersSeparation of stereoisomers in butterfly wing extracts nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)(S)-2-acetoxypropionyl estersSeparation of stereoisomers in butterfly wing extracts and floral volatiles nih.govresearchgate.net
Solid Phase Extraction (SPE)Not ApplicablePurification of samples prior to GC-MS analysis nih.gov

Future work will likely focus on refining these methods to improve sensitivity, reduce sample preparation time, and develop new chiral stationary phases for direct separation without derivatization.

Applications in Non-Human Pest Management Strategies (e.g., pheromone-based monitoring and disruption)

The identification of this compound and its ketone analogue as insect sex pheromones opens avenues for their use in integrated pest management (IPM). Pheromone-based strategies are highly specific and environmentally benign alternatives to conventional pesticides.

These compounds can be used in:

Monitoring: Traps baited with the synthetic pheromone can be used to monitor the presence, distribution, and population density of pest species. This information is vital for making informed decisions about the timing and necessity of control interventions.

Mating Disruption: Dispersing a high concentration of the synthetic pheromone into the environment can confuse males and prevent them from locating females, thereby disrupting mating and reducing the reproductive success of the pest population.

Table 2: Insects of Interest for Pheromone-Based Management Involving this compound and its Ketone
Insect SpeciesCompound IdentifiedBiological RoleReference
Bicyclus butterflies(2R,6R,10R)-6,10,14-Trimethylpentadecan-2-olMale sex pheromone nih.gov
Eurema mandarina6,10,14-Trimethylpentadecan-2-oneMale-specific sex pheromone researchgate.net
Orchid bees (Euglossa)6,10,14-Trimethylpentadecan-2-oneComponent of male fragrance researchgate.net

Further research is needed to determine the optimal blend of stereoisomers, release rates, and application methods for effective pest control in agricultural or forestry settings.

Role as a Biomarker for Environmental Processes and Microbial Activity

Given that this compound and its ketone are degradation products of phytol from chlorophyll, their presence and concentration in environmental samples can serve as valuable biomarkers.

Environmental Processes: These compounds in soil or sediment cores could indicate the rate of decomposition of plant material. Their detection in water bodies might signal algal blooms or significant runoff of terrestrial plant matter.

Microbial Activity: The transformation of phytol into these C18 isoprenoids is mediated by microorganisms. Therefore, their presence can be an indicator of specific microbial communities and their metabolic activities in a given environment.

Food Consumption: The related ketone has been identified in various food items, including sweet basil and oregano. This suggests it could potentially be used as a biomarker for the consumption of these foods. foodb.ca

Future studies could correlate the abundance and isomeric composition of these compounds with specific environmental conditions, microbial species, or ecological events like herbivory, thereby developing a powerful tool for environmental monitoring.

Q & A

Basic Research Questions

Q. How can researchers determine the presence of 6,10,14-trimethylpentadecan-2-ol in biological samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC/MS) with derivatization techniques. Samples are typically derivatized with chiral agents like (S)-2-acetoxypropionyl chloride or (R)-trans-chrysanthemoyl chloride to enhance stereochemical resolution. Separation is achieved using polar capillary columns (e.g., FactorFOUR VF-23 ms) with temperature gradients (e.g., 70°C to 230°C) . Internal standards such as pentadecan-2-ol or pentadecan-2-ketone can be added for quantification .

Q. What synthetic strategies are available for producing stereoisomerically defined this compound?

  • Methodological Answer : Asymmetric synthesis starting from 6-methyl-5-hepten-2-one involves iterative alkylation and stereoselective reduction. Key steps include enzyme-catalyzed resolution (e.g., lipase-mediated kinetic resolution) to isolate specific enantiomers. Synthetic reference mixtures (e.g., eight stereoisomers) are generated using modular building blocks (e.g., C6 and C10 segments with defined R/S ratios) and coupled via Wittig or Grignard reactions .

Advanced Research Questions

Q. How can the stereoisomeric composition of this compound be resolved in complex biological matrices?

  • Methodological Answer : Employ chiral GC/MS with optimized conditions:

  • Derivatize with (R)-trans-chrysanthemoyl chloride for high-concentration samples or (S)-2-acetoxypropionyl chloride for trace amounts .
  • Use selective ion monitoring (SIM) to distinguish co-eluting isomers.
  • Compare retention times against synthetic stereoisomer standards (e.g., (2R,6R,10R)-isomer elutes earlier than (2S,6R/S,10R/S) mixtures) .
    • Data Interpretation : Species-specific stereochemical profiles (e.g., (2R,6R,10R)-dominance in Bicyclus anynana) suggest evolutionary conservation linked to pheromone function .

Q. What experimental designs address contradictions in stereoisomer quantification across low-abundance samples?

  • Methodological Answer : For low-concentration samples (<5 ng):

  • Pre-concentrate extracts via solid-phase extraction (SPE) with gradient elution (e.g., 1–11% ethyl acetate in pentane).
  • Reduce ketones to alcohols using LiAlH4 for unified analysis .
  • Validate methods by spiking synthetic mixtures into biological matrices (e.g., Bicyclus wing extracts) to confirm recovery rates .
    • Contradiction Resolution : Discrepancies in stereochemical assignments (e.g., undetermined configurations in 4/17 Bicyclus species) are mitigated by enhancing detection limits via tandem MS or high-resolution GC columns .

Q. How does stereochemistry influence the ecological role of this compound in insect communication?

  • Methodological Answer : Conduct behavioral assays paired with synthetic pheromone blends:

  • Test mating responses in Bicyclus butterflies using enantiomerically pure (2R,6R,10R)-alcohol vs. racemic mixtures.
  • Correlate stereoisomer ratios with electrophysiological recordings from antennae .
    • Evolutionary Insight : The conserved (2R,6R,10R)-configuration in 7/17 species suggests dietary origins (e.g., plant-derived precursors with fixed stereochemistry) rather than de novo biosynthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.